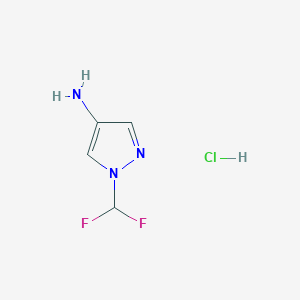

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride

描述

属性

IUPAC Name |

1-(difluoromethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTVLJWWKQMKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221726-31-3 | |

| Record name | 1H-Pyrazol-4-amine, 1-(difluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

One patent describes a method for synthesizing a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which may offer insights into the preparation of 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride. The method involves several steps:

- Substitution/Hydrolysis Reaction Alpha, beta-unsaturated ester and an acid-binding agent are dissolved in an organic solvent. Then, 2,2-difluoroacetyl halide is added dropwise at low temperature. After the reaction, alkali is added for hydrolysis to obtain a solution of an alpha-difluoroacetyl intermediate. The reaction equation is as follows, where X is F or Cl, \$$r1$$ is \$$C1-C4$$ alkyl, and \$$r2$$ is dimethylamino, diethylamino, morpholinyl, or 2,2,6,6-tetramethylpiperidine:

$$

\begin{aligned}

\text{2, 2-difluoro acetyl halide (1)} + \alpha, \beta \text{-unsaturated ester (2)} &\rightarrow \alpha \text{-difluoroacetyl intermediate (3)} \\

\alpha \text{-difluoroacetyl intermediate (3)} &\rightarrow \text{3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid (4)}

\end{aligned}

$$

- Condensation/Cyclization Reaction A catalyst is added to the alpha-difluoro acetyl intermediate solution, followed by a low-temperature condensation reaction with a methylhydrazine aqueous solution. The mixture then undergoes reduced pressure and temperature rise for cyclization. Acidification yields a crude product of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then recrystallized to obtain the final product.

* The acid scavenger used can be triethylamine or N, N-diisopropylethylamine.

* The solvent for the first step can be dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.

* The molar ratio of 2,2-difluoroacetic acid halide, α, β -unsaturated ester, and the acid scavenger in the first step is 1:0.95-0.98:1.0-1.5.

* The alkali used for the first hydrolysis can be sodium hydroxide or potassium hydroxide.

* The low-temperature reaction in the second step occurs at -30°C to 0°C, and the heating reaction temperature is 50-120°C.

* The methylhydrazine in the second step is a methylhydrazine aqueous solution with a mass concentration of not less than 40%.

* The catalyst in the second step can be sodium iodide or potassium iodide.

* The molar ratio of the α -difluoroacetyl intermediate, the catalyst, and methylhydrazine in the second step is 1:0.2-1.0:1.05-1.15.

* The recrystallization solvent in the second step is a mixture of an alcohol solvent and water, with the proportion of alcohol selected from 35% to 65%. The alcohol solvent can be methanol, ethanol, or isopropanol.

Molarity and Dilution Information

The following table can be used to determine the amount of this compound needed to prepare a stock solution:

| Prepare stock solution | |||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 5.8976 mL | 29.4881 mL | 58.9762 mL |

| 5 mM | 1.1795 mL | 5.8976 mL | 11.7952 mL |

| 10 mM | 0.5898 mL | 2.9488 mL | 5.8976 mL |

化学反应分析

Types of Reactions

1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl pyrazole derivatives.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while reduction can produce methyl pyrazole derivatives.

科学研究应用

Development of PDE Inhibitors

One of the most notable applications of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride is in the development of phosphodiesterase (PDE) inhibitors. These compounds have shown promise in treating cognitive impairments and other neurological disorders. The difluoromethyl group enhances the pharmacokinetic properties of pyrazole derivatives, improving their potency and selectivity against specific PDE isoforms, particularly PDE2A.

Case Study: PDE2A Inhibitors

- A series of pyrazolo[1,5-a]pyrimidine derivatives, including those with difluoromethyl substitutions, were synthesized and tested for their inhibitory activity against PDE2A. The results indicated that these compounds exhibited high selectivity and potency, with favorable pharmacodynamic profiles in preclinical models of cognitive impairment .

Table 1: Summary of PDE2A Inhibitory Activities

| Compound | IC50 (µM) | Selectivity Ratio | MDR1 Efflux Ratio |

|---|---|---|---|

| Compound 20 | 0.05 | >100 | 0.8 |

| Difluoromethyl analog | 0.03 | >150 | 0.7 |

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer properties. The incorporation of difluoromethyl groups is believed to enhance the interaction with biological targets involved in cancer cell proliferation.

Case Study: Anticancer Screening

- In vitro studies demonstrated that certain difluoromethyl-substituted pyrazole compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents .

Pesticidal Formulations

The compound has also been explored for its utility in agricultural chemistry, particularly as a precursor for synthesizing novel pesticidal agents. Its structural characteristics make it suitable for modifications that enhance efficacy against pests.

Case Study: Synthesis of Pesticidal Compounds

- A process was developed for synthesizing thioether derivatives from pyrazole compounds, which are known for their pesticidal properties. The difluoromethyl group contributes to the stability and activity of these compounds in agricultural applications .

Table 2: Pesticidal Activity of Pyrazole Derivatives

| Compound | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Thioether A | Aphids | 85% | 200 |

| Thioether B | Beetles | 90% | 150 |

作用机制

The mechanism of action of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Research Findings and Data

生物活性

1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound has the molecular formula C₆H₉F₂N₃·HCl and a molecular weight of approximately 197.613 g/mol. Its structure is characterized by a pyrazole ring with a difluoromethyl group at the 1-position and methyl groups at the 3 and 5 positions. This configuration enhances its reactivity and biological activity compared to other pyrazole derivatives.

Research indicates that this compound exhibits significant biological activities primarily through the following mechanisms:

- Inhibition of Ornithine Decarboxylase (ODC) : The compound targets the polyamine biosynthetic pathway, which is crucial for cell growth and differentiation. ODC inhibition has been explored as a therapeutic strategy against various viruses, including SARS-CoV-2.

- Antifungal Activity : In vitro studies have shown that derivatives of this compound exhibit moderate to excellent antifungal activity against several phytopathogenic fungi. For instance, certain analogs demonstrated higher efficacy than established fungicides like boscalid .

Antiviral Activity

A study focused on the antiviral potential of this compound highlighted its ability to inhibit viral replication by blocking key enzymes involved in the polyamine pathway. The research utilized molecular docking studies to elucidate the binding interactions between the compound and viral proteins, confirming its potential as a lead compound for antiviral drug development .

Antifungal Efficacy

A series of novel pyrazole derivatives were synthesized, including this compound. These compounds were tested against seven phytopathogenic fungi, with some exhibiting superior antifungal properties compared to traditional treatments. The structure-activity relationship (SAR) analysis indicated that the difluoromethyl moiety plays a critical role in enhancing biological activity .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Antiviral Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| This compound | Significant | Moderate to Excellent | Difluoromethyl group enhances reactivity |

| 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride | Low | Low | Lacks difluoromethyl group |

| 3-(Difluoromethyl)-N-(mesitylcarbamoyl)-pyrazole | Moderate | Moderate | Additional carbamoyl substitution |

常见问题

Basic Research Question

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays with fluorescence-based readouts.

- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Approach : - Target identification : SILAC-based proteomics or CRISPR screening links compound activity to specific pathways.

How can molecular docking predict the interaction of this compound with biological targets?

Advanced Research Question

- Software : AutoDock Vina or Schrödinger Glide docks the compound into target pockets (e.g., kinases, GPCRs).

- Parameterization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.

- Validation : Compare docking poses with co-crystallized ligands from the PDB.

Limitation : Difluoromethyl groups may require force field adjustments due to electronegativity .

What protocols assess the stability of this compound under varying storage and experimental conditions?

Basic Research Question

- Accelerated stability studies : Expose to pH 1–13, 40–80°C, and UV light for 1–4 weeks.

- Analytical monitoring : HPLC (C18 column, acetonitrile/water gradient) tracks degradation .

- Lyophilization : Improves long-term stability for aqueous formulations.

How to control regioselectivity when introducing substituents to the pyrazole ring during synthesis?

Advanced Research Question

- Directing groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to steer electrophilic substitution to the 4-position.

- Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 150°C, 20 min) .

- Catalysis : Pd(OAc)₂/Xantphos enables Suzuki-Miyaura coupling at specific positions .

What impact does polymorphism have on the compound’s physicochemical properties?

Advanced Research Question

Polymorphs alter solubility, bioavailability, and melting points.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。